1,3-Dichloropropan-2-yl methanesulfonate
CAS No.: 17232-06-3
Cat. No.: VC21023614
Molecular Formula: C4H8Cl2O3S
Molecular Weight: 207.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17232-06-3 |
---|---|
Molecular Formula | C4H8Cl2O3S |
Molecular Weight | 207.07 g/mol |
IUPAC Name | 1,3-dichloropropan-2-yl methanesulfonate |
Standard InChI | InChI=1S/C4H8Cl2O3S/c1-10(7,8)9-4(2-5)3-6/h4H,2-3H2,1H3 |
Standard InChI Key | ONCGQZHVGIFLRV-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)OC(CCl)CCl |
Canonical SMILES | CS(=O)(=O)OC(CCl)CCl |
Introduction
Chemical Identity and Structural Characteristics
1,3-Dichloropropan-2-yl methanesulfonate belongs to the family of organochlorine compounds and specifically to the class of methanesulfonates. Its structure consists of a propane backbone with chlorine atoms at positions 1 and 3, while position 2 bears the methanesulfonate (mesylate) functional group. This arrangement creates a molecule with multiple reactive sites, contributing to its chemical versatility.
The compound is known by several synonyms, including:
-
2-Propanol,1,3-dichloro-,methanesulfonate
-
1,3-Dichloro-2-propyl methanesulfonate
-
1,3-Dichloro-2-propyl methanesulphonate
The structural configuration of this molecule provides it with unique chemical reactivity, particularly due to the presence of the excellent leaving group (methanesulfonate) and the two chlorine atoms that can participate in various chemical transformations.
Physicochemical Properties
The physicochemical properties of 1,3-dichloropropan-2-yl methanesulfonate determine its behavior in various environments and applications. Based on available data, the compound exhibits the following physical and chemical characteristics:
Physical Properties
Property | Value |
---|---|
CAS Number | 5335-71-7 |
Molecular Weight | 269.33800 g/mol |
Density | 1.111 g/cm³ |
Boiling Point | 338.4°C at 760 mmHg |
Flash Point | 158.5°C |
Index of Refraction | 1.589 |
LogP | 4.14390 |
PSA (Polar Surface Area) | 38.33000 |
The relatively high boiling point of 338.4°C suggests strong intermolecular forces within the compound, while the LogP value of 4.14390 indicates significant lipophilicity . This lipophilic character has implications for the compound's solubility profile, with likely greater solubility in organic solvents than in water.
Chemical Properties
There is a noteworthy discrepancy in the reported molecular formula for this compound. While the chemical name suggests a formula of C₄H₈Cl₂O₃S (combining 1,3-dichloropropan-2-yl with methanesulfonate), the database entry reports C₁₇H₁₉NO₂ . This inconsistency warrants further investigation and verification through analytical techniques.
The methanesulfonate group (CH₃SO₃⁻) serves as an excellent leaving group in nucleophilic substitution reactions, making this compound potentially reactive in various synthetic contexts. The presence of two chlorine atoms further enhances its synthetic utility as they can also participate in substitution or elimination reactions under appropriate conditions.
Comparative Analysis with Related Compounds
Understanding the properties and behavior of 1,3-dichloropropan-2-yl methanesulfonate can be enhanced through comparison with structurally related compounds.
Comparison with 1,3-Dichloro-2-propanol
1,3-Dichloro-2-propanol, the likely precursor to 1,3-dichloropropan-2-yl methanesulfonate, has been more extensively studied. It is a colorless liquid used as a solvent for hard resins and nitrocellulose, in the manufacture of photographic and Zapon lacquer, as a cement for celluloid, and as a binder for water colors .
Key differences between the two compounds include:
Comparison with 1,3-Dichloropropan-2-yl Acetate
Another related compound is 1,3-dichloropropan-2-yl acetate (CAS: 3674-10-0), which features an acetate group instead of the methanesulfonate. This compound has a molecular weight of 171.02200 g/mol, a density of 1.139 g/cm³, and a boiling point of 228.1°C at 760 mmHg .
The methanesulfonate derivative would be expected to demonstrate higher reactivity in nucleophilic substitution reactions compared to the acetate derivative, as methanesulfonate is a superior leaving group compared to acetate.
Research Findings and Knowledge Gaps
Toxicological Research on Related Compounds
The International Agency for Research on Cancer (IARC) has evaluated 1,3-dichloro-2-propanol for carcinogenic risks to humans. In a study on Wistar rats, administration of 1,3-dichloro-2-propanol in drinking water at high doses led to the development of hepatocellular carcinoma in a statistically significant number of animals (P < 0.001) .
Knowledge Gaps and Research Opportunities
Several important aspects of 1,3-dichloropropan-2-yl methanesulfonate remain to be elucidated:
-
Comprehensive toxicological profile, including acute and chronic toxicity
-
Environmental fate and behavior
-
Degradation pathways and metabolites
-
Structure-activity relationships compared to other methanesulfonates
-
Potential applications in specialized chemical synthesis
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume